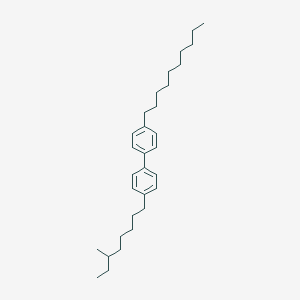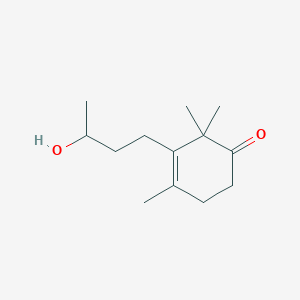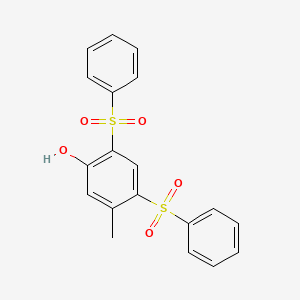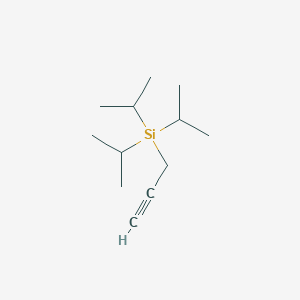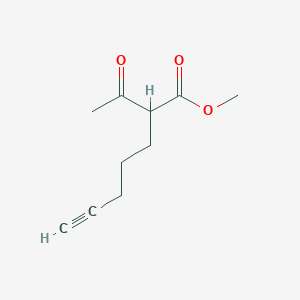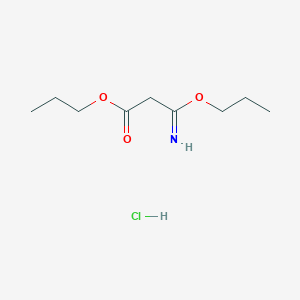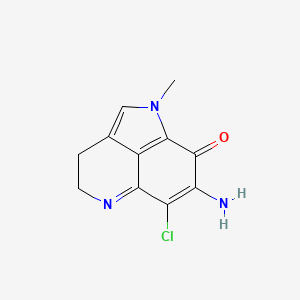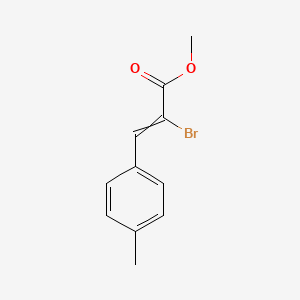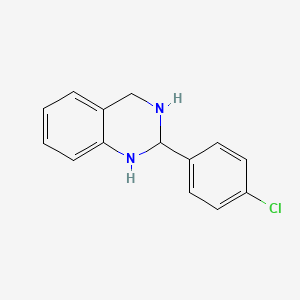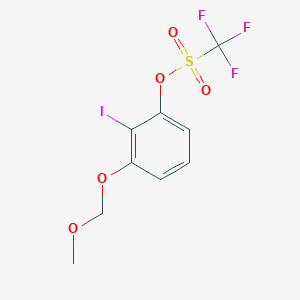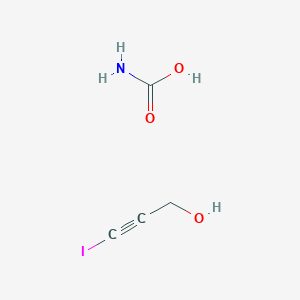
Propan-2-yl tert-butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a propan-2-yl and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl tert-butylphosphonate can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic dichloride with isopropanol under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl tert-butylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl tert-butylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which propan-2-yl tert-butylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the normal substrate from accessing the site.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl methylphosphonate
- Propan-2-yl ethylphosphonate
- tert-Butyl methylphosphonate
- tert-Butyl ethylphosphonate
Uniqueness
Propan-2-yl tert-butylphosphonate is unique due to the presence of both a propan-2-yl and a tert-butyl group, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications that require these unique characteristics.
Propiedades
Número CAS |
129821-74-5 |
|---|---|
Fórmula molecular |
C7H16O3P- |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
tert-butyl(propan-2-yloxy)phosphinate |
InChI |
InChI=1S/C7H17O3P/c1-6(2)10-11(8,9)7(3,4)5/h6H,1-5H3,(H,8,9)/p-1 |
Clave InChI |
HWDPKRZPOBEQIG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OP(=O)(C(C)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


